(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
The compound “(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid” is a complex organic molecule. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. Such compounds are often of significant interest in the fields of biochemistry and medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the protection of functional groups to prevent unwanted reactions. Subsequent steps may include:
Peptide Bond Formation: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between amino acid residues.
Side Chain Modifications: Introducing functional groups such as hydroxyl, sulfanyl, and indole groups through selective reactions.
Deprotection: Removing protecting groups under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers, which can efficiently handle the repetitive steps of peptide bond formation and deprotection. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: Reduction of the carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid residues.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of peptide bond formation and the effects of various functional groups on molecular stability and reactivity.
Biology
In biological research, the compound may serve as a model peptide for studying protein folding, enzyme-substrate interactions, and receptor binding. Its multiple functional groups can mimic the active sites of enzymes or the binding sites of receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets such as enzymes, receptors, or ion channels, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and multiple functional groups can impart unique properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with receptor binding sites to activate or inhibit signaling pathways.
Ion Channel Blockade: Blocking ion channels to alter cellular ion flux and membrane potential.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of multiple functional groups. Compared to similar compounds, it may exhibit distinct biological activities or chemical reactivities due to subtle differences in structure.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65N13O11S/c1-76-21-19-39(59-44(68)35(52)22-30-13-15-33(65)16-14-30)47(71)61-38(17-18-43(66)67)46(70)63-41(25-32-27-55-28-58-32)49(73)62-40(23-29-8-3-2-4-9-29)48(72)60-37(12-7-20-56-51(53)54)45(69)64-42(50(74)75)24-31-26-57-36-11-6-5-10-34(31)36/h2-6,8-11,13-16,26-28,35,37-42,57,65H,7,12,17-25,52H2,1H3,(H,55,58)(H,59,68)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,69)(H,66,67)(H,74,75)(H4,53,54,56)/t35-,37-,38-,39-,40-,41-,42-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABZPEAYQTYYEF-SBEXNUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65N13O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1068.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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